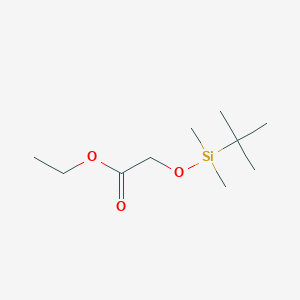

Ethyl 2-(tert-butyldimethylsilyloxy)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-[tert-butyl(dimethyl)silyl]oxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O3Si/c1-7-12-9(11)8-13-14(5,6)10(2,3)4/h7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMYQJDCENDEETH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CO[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20457971 | |

| Record name | Ethyl {[tert-butyl(dimethyl)silyl]oxy}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67226-78-2 | |

| Record name | Ethyl 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67226-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl {[tert-butyl(dimethyl)silyl]oxy}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of a Protected Glycolate Building Block

An In-depth Technical Guide to the Synthesis, Properties, and Application of Ethyl 2-(tert-butyldimethylsilyloxy)acetate

In the landscape of modern organic synthesis, particularly within pharmaceutical and natural product development, the strategic manipulation of functional groups is paramount. Complex, multi-step syntheses demand a toolkit of reliable and versatile building blocks. This compound, a silyl ether derivative of ethyl glycolate, represents a quintessential example of such a building block.[1] Its utility stems from the temporary masking of a primary hydroxyl group by the tert-butyldimethylsilyl (TBS) group, one of the most robust and widely utilized alcohol-protecting groups in chemistry.[2][3][4]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, properties, and strategic applications of this compound. We will delve into the mechanistic rationale behind its synthesis, provide field-tested protocols, and explore its role as a versatile intermediate for constructing more complex molecular architectures.[5]

Synthesis: The Silylation of Ethyl Glycolate

The most direct and common route to this compound is the silylation of the primary alcohol in ethyl glycolate.[6] The choice of the tert-butyldimethylsilyl (TBS) group is strategic; it offers a favorable balance of reactivity and stability, being robust enough to withstand a wide range of reaction conditions (e.g., organometallic reagents, many oxidants, and non-acidic nucleophiles) while being readily cleavable under specific, mild conditions.[7]

Mechanistic Rationale: The Corey Protocol

The gold-standard procedure for introducing a TBS group is the Corey protocol, which utilizes tert-butyldimethylsilyl chloride (TBS-Cl) and imidazole in a polar aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM).[4][8]

The mechanism is not a simple SN2 displacement on silicon by the alcohol. Instead, imidazole plays a crucial role as both a base and a nucleophilic catalyst. It first reacts with TBS-Cl to form a highly reactive silylimidazolium intermediate. This intermediate is a much more potent silylating agent than TBS-Cl itself. The alcohol (ethyl glycolate) then attacks the silicon atom of this activated intermediate, displacing imidazole and forming the desired silyl ether product. This catalytic cycle enhances the reaction rate, especially for sterically hindered alcohols, though ethyl glycolate's primary alcohol is quite accessible.[4]

Caption: Imidazole-catalyzed silylation mechanism.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure for the laboratory-scale synthesis of this compound.

Materials:

-

Ethyl glycolate (1.0 equiv)

-

tert-Butyldimethylsilyl chloride (TBS-Cl, 1.1 equiv)

-

Imidazole (2.2 equiv)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for chromatography)

-

Ethyl acetate and Hexanes (for chromatography)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add ethyl glycolate (1.0 equiv) and imidazole (2.2 equiv).

-

Dissolve the mixture in anhydrous dichloromethane (to a concentration of ~0.5 M with respect to ethyl glycolate).

-

Cool the solution to 0 °C using an ice-water bath.

-

Add tert-butyldimethylsilyl chloride (1.1 equiv) portion-wise over 10-15 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc).

-

Combine the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to yield this compound as a colorless oil.

Caption: General experimental workflow for synthesis.

Physicochemical and Spectroscopic Properties

The purified compound is a colorless oil soluble in common organic solvents like acetone, chloroform, dichloromethane, and ethyl acetate. Its identity and purity are typically confirmed by spectroscopic methods.

| Property | Value | Source |

| CAS Number | 67226-78-2 | [9][10] |

| Molecular Formula | C₁₀H₂₂O₃Si | [9] |

| Molecular Weight | 218.37 g/mol | [6][9] |

| Appearance | Colorless Oil | |

| Boiling Point | 215.8 °C at 760 mmHg | |

| Density | 0.912 g/cm³ | [6] |

| Solubility | Acetone, Chloroform, DCM, Ethyl Acetate, Methanol | |

| ¹H NMR (CDCl₃) | δ (ppm): ~4.1 (s, 2H, -O-CH₂-CO₂), ~4.2 (q, 2H, -CO₂-CH₂-CH₃), ~1.2 (t, 3H, -CH₂-CH₃), ~0.9 (s, 9H, -Si-C(CH₃)₃), ~0.1 (s, 6H, -Si-(CH₃)₂) | |

| ¹³C NMR (CDCl₃) | Characteristic peaks for ester carbonyl, silyl-protected methylene, ethyl group, and TBS methyl/quaternary carbons. |

Applications in Synthesis

This compound is not merely a protected molecule; it is a versatile two-carbon (C2) building block.[11] The ester functionality can be readily transformed, while the protected hydroxyl group remains inert.

Key Synthetic Transformations:

-

Enolate Formation: The α-protons to the ester carbonyl can be deprotonated with a suitable base (e.g., Lithium diisopropylamide, LDA) to form a nucleophilic enolate. This enolate can then react with various electrophiles (e.g., alkyl halides, aldehydes, ketones) in C-C bond-forming reactions.

-

Ester Reduction: The ethyl ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄), yielding 2-(tert-butyldimethylsilyloxy)ethan-1-ol.

-

Amide Formation: The ester can be converted to an amide through reaction with an amine, often under thermal conditions or with catalysis.

These transformations allow for the incorporation of a protected hydroxyethyl moiety into a larger molecular framework, a common structural motif in many biologically active compounds.[5]

Deprotection of the TBS Group

A critical aspect of using any protecting group is its selective removal. The TBS ether in this compound is stable to many reaction conditions but can be cleaved reliably when desired.

Common Deprotection Methods:

-

Fluoride-Mediated Cleavage: This is the most common method. Reagents like tetrabutylammonium fluoride (TBAF) in a solvent like THF readily cleave the silicon-oxygen bond.[4] The driving force for this reaction is the formation of the exceptionally strong Si-F bond.[4]

-

Acidic Hydrolysis: The TBS group can also be removed under acidic conditions, for example, with acetic acid in a THF/water mixture or with stronger acids like HCl or trifluoroacetic acid (TFA) if the substrate is tolerant.[4][8] Less hindered silyl ethers are generally deprotected faster under acidic conditions.[8]

Detailed Experimental Protocol: Deprotection

This protocol describes a standard TBAF-mediated deprotection to regenerate ethyl glycolate.

Materials:

-

This compound (1.0 equiv)

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.2 equiv)

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Deionized water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1.0 equiv) in THF in a round-bottom flask.

-

Add the TBAF solution (1.2 equiv) dropwise at room temperature.

-

Stir the reaction for 1-4 hours, monitoring by TLC for the disappearance of the starting material.

-

Work-up: Once complete, concentrate the mixture under reduced pressure to remove most of the THF.

-

Dilute the residue with ethyl acetate and wash with water (2-3 times) to remove TBAF salts, followed by a brine wash.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The resulting crude product, ethyl glycolate, can be purified further by distillation or chromatography if necessary.

Conclusion

This compound serves as a powerful and reliable tool in the arsenal of the synthetic chemist. Its straightforward, high-yielding synthesis via the robust Corey protocol and the stability of the TBS protecting group make it an ideal intermediate. Understanding the principles behind its synthesis, the scope of its reactivity, and the specific conditions for its deprotection allows researchers in drug discovery and process development to strategically build complex molecules with greater efficiency and control. Its utility as a protected C2 building block ensures its continued relevance in the pursuit of novel therapeutics and complex natural products.

References

- An In-depth Technical Guide to Silyl Ethers as Protecting Groups in Organic Synthesis. (n.d.). Benchchem.

- Silyl ether. (n.d.). In Wikipedia.

- Silyl Ether Protecting Groups Explained: Definition, Examples, Practice & Video Lessons. (2022, May 4). Study.com.

- Unlock Organic Synthesis: The Power of Silyl Ether Protecting Groups. (n.d.). ABL Technology.

- Silylethers. (2021, June 10). Chemistry LibreTexts.

- Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. (n.d.). Organic Syntheses Procedure.

- Ethyl 2-[(tert-butyldimethylsilyl)oxy]-2-(diethoxyphosphoryl)acetate. (n.d.). Enamine.

- Silyl Groups. (n.d.). Gelest.

- This compound. (n.d.). LookChem.

- non-aqueous reactions were run in freshly distilled solvents under an inert Ar atmosphere. (n.d.). ElectronicsAndBooks.

- Cas 67226-78-2, Ethyl [(tert-Butyldimethylsilyl)oxy]acetate. (n.d.). lookchem.

- Ethyl [(tert-butyldimethylsilyl)oxy]acetate. (n.d.). PubChem.

- TBS Protecting Group: TBS Protection & Deprotection. (n.d.). Total Synthesis.

- Ethyl glycolate | 623-50-7. (n.d.). Benchchem.

- Ethyl [(tert-Butyldimethylsilyl)oxy]acetate. (n.d.). Santa Cruz Biotechnology.

- Ethyl [(tert-Butyldimethylsilyl)oxy]acetate. (n.d.). MySkinRecipes.

- Selective deprotection of strategy for TBS ether under mild condition. (n.d.). Applied Chemical Engineering.

- The Chemistry of Ethyl Glycolate: Synthesis, Reactivity, and its Role as a Versatile Chemical. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Ethyl [(tert-Butyldimethylsilyl)oxy]acetate. (n.d.). MySkinRecipes.

Sources

- 1. Ethyl [(tert-Butyldimethylsilyl)oxy]acetate [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Silyl Groups - Gelest [technical.gelest.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Ethyl [(tert-Butyldimethylsilyl)oxy]acetate [myskinrecipes.com]

- 6. This compound|lookchem [lookchem.com]

- 7. ace.as-pub.com [ace.as-pub.com]

- 8. Silyl ether - Wikipedia [en.wikipedia.org]

- 9. Ethyl [(tert-butyldimethylsilyl)oxy]acetate | C10H22O3Si | CID 11183578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. Cas 67226-78-2,Ethyl [(tert-Butyldimethylsilyl)oxy]acetate | lookchem [lookchem.com]

An In-Depth Technical Guide to Ethyl 2-(tert-butyldimethylsilyloxy)acetate: Synthesis, Properties, and Applications in Modern Organic Chemistry

This guide provides an in-depth exploration of Ethyl 2-(tert-butyldimethylsilyloxy)acetate, a versatile silyl ether that has become an indispensable tool for researchers, scientists, and professionals in drug development. We will delve into its core chemical identity, a robust and field-proven synthesis protocol, its physicochemical properties, and its strategic applications as a protected building block in complex molecular synthesis.

Core Identification and Chemical Structure

This compound is fundamentally a protected form of ethyl glycolate (ethyl 2-hydroxyacetate). The introduction of the bulky tert-butyldimethylsilyl (TBDMS) group to the hydroxyl moiety transforms it into a stable, yet readily cleavable, intermediate crucial for multi-step organic synthesis.[1][2]

-

IUPAC Name: ethyl 2-[tert-butyl(dimethyl)silyl]oxyacetate[5]

-

Synonyms: Ethyl [(tert-butyldimethylsilyl)oxy]acetate, TBDMS-glycolate ethyl ester[2][3][5]

Below is a 2D representation of its molecular structure.

Caption: 2D Structure of this compound.

Physicochemical Properties

The physical and chemical characteristics of a reagent dictate its handling, storage, and application conditions. This compound is a colorless oil under standard conditions.[7] Its properties are summarized below.

| Property | Value | Source |

| Boiling Point | 215.8 °C at 760 mmHg | [3][4] |

| Flash Point | 70.2 °C | [3][4][7] |

| Density | 0.912 g/cm³ | [3][4][7] |

| Vapor Pressure | 0.145 mmHg at 25 °C | [3][4][7] |

| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, Ethyl Acetate, Methanol | [3][4][7] |

| Storage | Refrigerator (2-8°C) | [3][4][7] |

Synthesis Protocol: Silylation of Ethyl Glycolate

The most common and efficient synthesis of this compound involves the protection of the primary alcohol in ethyl 2-hydroxyacetate (ethyl glycolate) using tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction is catalyzed by a mild base, typically imidazole, which activates the silylating agent.[3]

Causality Behind Experimental Choices:

-

Solvent (DMF): Anhydrous N,N-Dimethylformamide (DMF) is an ideal polar aprotic solvent that readily dissolves both the starting material and the imidazole catalyst, facilitating a homogenous reaction mixture.

-

Catalyst (Imidazole): Imidazole plays a dual role. It acts as a base to deprotonate the alcohol, but more importantly, it reacts with TBDMS-Cl to form a highly reactive silylimidazolium intermediate. This intermediate is a much more potent silylating agent than TBDMS-Cl itself, enabling the reaction to proceed efficiently at room temperature.

-

Work-up: The aqueous work-up is designed to remove the water-soluble byproducts, primarily imidazole hydrochloride and any remaining DMF. The final extraction into a non-polar organic solvent (e.g., ethyl acetate) isolates the desired product.

Step-by-Step Methodology:

-

Preparation: To a solution of ethyl 2-hydroxyacetate (1.0 eq) in anhydrous DMF, add imidazole (1.5 eq). Stir the mixture at room temperature under an inert atmosphere (e.g., Nitrogen or Argon) until all solids have dissolved.

-

Silylation: Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.1 eq) portion-wise to the solution. A mild exotherm may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by thin-layer chromatography (TLC) until the starting alcohol spot is no longer visible (typically 2-4 hours).

-

Quenching: Upon completion, carefully pour the reaction mixture into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then with brine (saturated aqueous NaCl solution) to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is often pure enough for subsequent steps. If necessary, purify further by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Synthesis Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Core Utility in Organic Synthesis

The primary function of this molecule is to serve as a stable, protected equivalent of an ethyl glycolate anion or related synthons.[1][2] The TBDMS group provides significant steric hindrance and is electronically stable, protecting the hydroxyl group from a wide range of reaction conditions under which other protecting groups might fail.

The Strategic Role of the TBDMS Protecting Group:

-

Stability: TBDMS ethers are robust and resistant to cleavage under basic conditions (e.g., hydrolysis, organometallic reagents like Grignards), mild reduction, and many oxidation conditions.[3]

-

Selective Deprotection: The true power of the TBDMS group lies in its selective and clean removal. The silicon-oxygen bond is highly susceptible to cleavage by fluoride ion sources, such as tetra-n-butylammonium fluoride (TBAF), due to the formation of the extremely strong Si-F bond.[3] It can also be removed under specific acidic conditions that can be tuned to leave other acid-labile groups intact.[3][8] This orthogonality is a cornerstone of modern protecting group strategy.

Applications in Drug Development and Complex Synthesis:

This compound is a key building block for introducing a two-carbon chain with a masked hydroxyl group.[2] This is a common structural motif in many biologically active molecules.

-

Pharmaceutical Intermediates: It is used as a synthetic intermediate in the development of a wide range of organic compounds and is a key component in the synthesis of various drugs and drug candidates.[2]

-

Natural Product Synthesis: In the total synthesis of complex natural products, where multiple hydroxyl groups of varying reactivity exist, the TBDMS group allows for the selective protection of primary alcohols, enabling chemists to perform transformations on other parts of the molecule with high fidelity.[1]

-

Versatile Transformations: The ester moiety of the molecule can undergo standard transformations, such as reduction to an alcohol or conversion to an amide, providing a versatile handle for further molecular elaboration while the hydroxyl group remains protected.[1]

Deprotection Protocols

The ability to efficiently remove the TBDMS group is as critical as its installation. The choice of deprotection method depends on the overall stability of the molecule.

Protocol 1: Fluoride-Mediated Cleavage (The Corey Method)

-

Procedure: Dissolve the silyl ether (1.0 eq) in anhydrous tetrahydrofuran (THF). Add a solution of tetra-n-butylammonium fluoride (TBAF) (1.1 eq, typically 1M in THF).

-

Monitoring: Stir at room temperature and monitor by TLC. The reaction is usually complete within 1-3 hours.

-

Work-up: Quench with water, extract with ethyl acetate, wash with brine, dry, and concentrate to yield the deprotected alcohol.

Protocol 2: Acid-Catalyzed Cleavage

-

Procedure: For a mild deprotection, dissolve the silyl ether in a mixture of acetic acid and water (e.g., 3:1 ratio) and stir at room temperature.

-

Alternative: For more robust substrates, a catalytic amount of a strong acid like HCl or a Lewis acid such as TiCl₄ in an organic solvent can be employed.[8]

-

Work-up: Neutralize the acid with a saturated aqueous solution of sodium bicarbonate, extract the product, dry, and concentrate.

Safety and Handling

This compound should be handled in a well-ventilated fume hood, following standard laboratory safety procedures. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Store the compound in a tightly sealed container in a refrigerator.

References

-

Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

-

Tanemura, K., Suzuki, T., & Horaguchi, T. (2004). Efficient Method for the Deprotection of tert-Butyldimethylsilyl Ethers with TiCl4−Lewis Base Complexes: Application to the Synthesis of 1β-Methylcarbapenems. The Journal of Organic Chemistry, 69(3), 915–918. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324. Retrieved from [Link]

-

LookChem. (n.d.). Cas 67226-78-2,Ethyl [(tert-Butyldimethylsilyl)oxy]acetate. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Ethyl [(tert-Butyldimethylsilyl)oxy]acetate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl [(tert-butyldimethylsilyl)oxy]acetate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl [(tert-butyldimethylsilyl)oxy]acetate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Ethyl [(tert-Butyldimethylsilyl)oxy]acetate [myskinrecipes.com]

- 2. Cas 67226-78-2,Ethyl [(tert-Butyldimethylsilyl)oxy]acetate | lookchem [lookchem.com]

- 3. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 4. This compound|lookchem [lookchem.com]

- 5. Ethyl [(tert-butyldimethylsilyl)oxy]acetate | C10H22O3Si | CID 11183578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. scribd.com [scribd.com]

- 8. pubs.acs.org [pubs.acs.org]

"Ethyl 2-(tert-butyldimethylsilyloxy)acetate" IUPAC name and synonyms

An In-Depth Technical Guide to Ethyl 2-(tert-butyldimethylsilyloxy)acetate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile silyl ether widely employed in organic synthesis. Targeted at researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, physicochemical properties, synthesis, and critical applications, grounding all information in established scientific principles and methodologies.

Nomenclature and Chemical Identity

Precise identification is the cornerstone of chemical synthesis and regulatory compliance. This compound is known by several names across commercial and academic spheres.

The standard IUPAC name for this compound is ethyl 2-[tert-butyl(dimethyl)silyl]oxyacetate .[1] Its unique Chemical Abstracts Service (CAS) Registry Number is 67226-78-2 .[1][2][3][4][5][6]

A comprehensive list of synonyms includes:

-

Acetic acid, [[(1,1-dimethylethyl)dimethylsilyl]oxy]-, ethyl ester[1]

-

(tert-Butyldimethylsiloxy)acetic acid ethyl ester[2]

-

2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]acetic Acid Ethyl Ester[1][3][4]

Physicochemical Properties

Understanding the physical and chemical properties of a reagent is critical for experimental design, from reaction setup to purification and storage. The key properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₀H₂₂O₃Si |

| Molecular Weight | 218.36 g/mol |

| Appearance | Colorless Oil |

| Boiling Point | 215.8°C at 760 mmHg |

| Density | 0.912 g/cm³ |

| Flash Point | 70.2°C |

| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, Ethyl Acetate, Methanol |

| Storage Temperature | 2-8°C (Refrigerator) |

[Data sourced from multiple chemical property databases.][2][3][6]

Core Concept: A Strategically Protected Building Block

The utility of this compound in multi-step synthesis stems from its nature as a protected form of ethyl glycolate (also known as ethyl hydroxyacetate).[7] The key to its function lies in the tert-butyldimethylsilyl (TBDMS or TBS) group .

Causality of Experimental Choice: In the synthesis of complex molecules, such as pharmaceuticals and natural products, it is often necessary to prevent a reactive functional group (like a hydroxyl group) from participating in a reaction while another part of the molecule is being modified. The TBDMS group serves as a sterically hindered and robust "protecting group" for the hydroxyl moiety of ethyl glycolate.[7]

This protection strategy is advantageous for several reasons:

-

Stability: The TBDMS ether is stable to a wide range of reagents and conditions, including many oxidizing and reducing agents, and non-protic acidic and basic conditions.

-

Controlled Deprotection: Despite its stability, the TBDMS group can be selectively removed under mild and specific conditions, most commonly using a source of fluoride ions (e.g., tetrabutylammonium fluoride, TBAF) or under acidic conditions.[7] This allows for the precise unmasking of the hydroxyl group at the desired stage of a synthetic sequence.

The diagram below illustrates the logical relationship of this protecting group strategy.

Caption: Logical workflow of the TBDMS protecting group strategy.

General Synthesis Protocol

The synthesis of this compound is typically achieved via the silylation of ethyl glycolate. The following protocol is a self-validating system, incorporating standard procedures for reaction setup, monitoring, and purification.

Objective: To protect the primary alcohol of ethyl glycolate using tert-butyldimethylsilyl chloride.

Materials:

-

Ethyl glycolate

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Imidazole or Triethylamine (Et₃N)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen inlet, addition funnel

Experimental Workflow Diagram:

Caption: Step-by-step workflow for the synthesis of the title compound.

Step-by-Step Methodology:

-

Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add ethyl glycolate (1.0 equiv) and anhydrous dichloromethane. Cool the flask to 0 °C in an ice-water bath.

-

Base Addition: Add imidazole (1.2 to 2.5 equiv) or triethylamine (1.1 to 1.5 equiv) to the solution.[8] Imidazole is often preferred as it catalyzes the reaction.

-

Silylation: Dissolve tert-butyldimethylsilyl chloride (1.0 to 1.1 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over 30-60 minutes.[8][9]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours.[9] The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the ethyl glycolate starting material.

-

Workup: Once the reaction is complete, quench it by adding water or saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[9]

-

Purification: The resulting crude oil is typically purified by vacuum distillation to yield the final product, this compound, as a colorless oil.

Applications in Research and Drug Development

This silyl ether is a valuable building block in medicinal chemistry and the synthesis of complex organic molecules.[5][6][7] Its bifunctional nature—a protected alcohol and an ester—allows for diverse synthetic manipulations.

-

As a Glycolic Acid Synthon: It serves as a stable, protected equivalent of glycolic acid, a common structural motif in natural products and pharmaceuticals.

-

Ester Transformations: The ethyl ester moiety can undergo standard transformations. It can be reduced to the corresponding primary alcohol, hydrolyzed to the carboxylic acid, or converted to an amide via aminolysis, providing access to a wide range of functionalized derivatives.[7]

-

Enolate Chemistry: The α-proton of the acetate is acidic and can be removed by a strong base to form an enolate, which can then be used in carbon-carbon bond-forming reactions, such as aldol additions or alkylations.

A related compound, ethyl 2-[(tert-butyldimethylsilyl)oxy]-2-(diethoxyphosphoryl)acetate, is used in Horner-Wadsworth-Emmons reactions to synthesize α-siloxy α,β-unsaturated esters, which are valuable intermediates in the synthesis of complex molecules like yohimbine and tadalafil.[10]

Chemical Reactivity: The Deprotection Step

The most critical reaction involving this compound is the cleavage of the silyl ether to regenerate the hydroxyl group.

Deprotection Workflow Diagram:

Caption: Reaction scheme for the deprotection of the TBDMS ether.

The choice of deprotection agent is dictated by the sensitivity of other functional groups in the molecule. Fluoride-based reagents are highly selective for silicon and are the most common choice. The reaction is typically fast and clean, proceeding at room temperature.

Analytical Characterization

Quality control is essential. The identity and purity of this compound are confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide a definitive structural map of the molecule.

-

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) confirm the molecular weight (218.36 g/mol ) and can indicate purity.[1]

-

Infrared (IR) Spectroscopy: Shows characteristic absorptions for the C=O of the ester and the Si-O-C bonds.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11183578, Ethyl [(tert-butyldimethylsilyl)oxy]acetate. Available at: [Link]

-

LookChem (2023). This compound. Available at: [Link]

-

Pharmaffiliates. N-(2-Chlorobenzyloxycarbonyloxy)succinimide. Available at: [Link]

-

Organic Syntheses. Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. Available at: [Link]

-

Watson International. Z(2-Cl)-OSU CAS 65853-65-8. Available at: [Link]

-

BuyersGuideChem. CAS No. 65853-65-8. Available at: [Link]

-

LookChem. Cas 67226-78-2,Ethyl [(tert-Butyldimethylsilyl)oxy]acetate. Available at: [Link]

-

MySkinRecipes. Ethyl [(tert-Butyldimethylsilyl)oxy]acetate. Available at: [Link]

-

Pharmaffiliates. Ethyl [(tert-Butyldimethylsilyl)oxy]acetate. Available at: [Link]

-

Harmand, T. et al. (2018). Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. Organic Syntheses, 95, 142-161. Available at: [Link]

Sources

- 1. Ethyl [(tert-butyldimethylsilyl)oxy]acetate | C10H22O3Si | CID 11183578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. Cas 67226-78-2,Ethyl [(tert-Butyldimethylsilyl)oxy]acetate | lookchem [lookchem.com]

- 4. scbt.com [scbt.com]

- 5. Ethyl [(tert-Butyldimethylsilyl)oxy]acetate | 67226-78-2 [chemicalbook.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Ethyl [(tert-Butyldimethylsilyl)oxy]acetate [myskinrecipes.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. orgsyn.org [orgsyn.org]

- 10. Ethyl 2-[(tert-butyldimethylsilyl)oxy]-2-(diethoxyphosphoryl)acetate - Enamine [enamine.net]

An In-depth Technical Guide to Ethyl 2-(tert-butyldimethylsilyloxy)acetate: Properties, Synthesis, and Applications

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Building Block in Modern Organic Synthesis

Ethyl 2-(tert-butyldimethylsilyloxy)acetate is a valuable bifunctional molecule widely employed in the synthesis of complex organic structures, particularly within the pharmaceutical and natural product sectors. Its utility stems from the strategic masking of a primary hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether. The TBDMS group is a robust yet selectively cleavable protecting group, offering significant advantages in multi-step synthetic campaigns.

The core value of this reagent lies in its dual reactivity. The ethyl ester moiety can undergo a variety of transformations, such as reduction to an alcohol or conversion to an amide, while the TBDMS-protected alcohol remains inert.[1] Conversely, the TBDMS group can be selectively removed under mild conditions, typically with a fluoride source, to reveal the primary alcohol without disturbing other functionalities in the molecule.[2] This orthogonal reactivity makes it an indispensable tool for chemists, allowing for precise and controlled molecular construction. This guide provides an in-depth analysis of its properties, synthesis, reactivity, and safe handling protocols, designed for researchers and drug development professionals.

Physicochemical and Molecular Properties

The fundamental physical and molecular properties of this compound are summarized below. These characteristics are crucial for its handling, reaction setup, and purification. The compound is typically a colorless oil, soluble in common organic solvents, and should be stored under refrigeration to ensure its long-term stability.[3]

| Property | Value | Source(s) |

| CAS Number | 67226-78-2 | [4][5] |

| Molecular Formula | C₁₀H₂₂O₃Si | [4][5] |

| Molecular Weight | 218.37 g/mol | [4][5] |

| Appearance | Colorless Oil | [3] |

| Boiling Point | 215.8 °C at 760 mmHg | [3] |

| Density | 0.912 g/cm³ | [3] |

| Refractive Index | 1.42 | [3] |

| Flash Point | 70.2 °C | [3] |

| Solubility | Acetone, Chloroform, Dichloromethane, Ethyl Acetate, Methanol | [3] |

| Storage Temperature | 2-8 °C (Refrigerator) | [3] |

Synthesis of this compound

The most common and efficient synthesis of the title compound involves the silylation of ethyl glycolate (ethyl 2-hydroxyacetate) using tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction is typically mediated by imidazole in an aprotic polar solvent like N,N-dimethylformamide (DMF).

Causality of Experimental Choices:

-

TBDMS-Cl: This silylating agent is chosen for its ability to form a TBDMS ether, which is approximately 10,000 times more stable towards hydrolysis than the corresponding trimethylsilyl (TMS) ether.[6][7] This stability is attributed to the steric bulk of the tert-butyl group, which physically obstructs nucleophilic or acidic attack at the silicon-oxygen bond.[6]

-

Imidazole: This base plays a dual role. First, it acts as a base to deprotonate the alcohol, increasing its nucleophilicity. Second, and more importantly, it serves as a catalyst by reacting with TBDMS-Cl to form a highly reactive N-tert-butyldimethylsilylimidazolium intermediate, which is then readily attacked by the alcohol.[7][8] This catalytic action allows the reaction to proceed efficiently under mild conditions.

-

DMF: A polar aprotic solvent is used to dissolve both the polar alcohol substrate and the reagents, facilitating a homogeneous reaction environment.

Experimental Workflow: Synthesis

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add ethyl glycolate (1.0 equiv) and imidazole (2.2-2.5 equiv). Dissolve the solids in anhydrous DMF.

-

Silylation: Cool the solution to 0 °C in an ice bath. Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1-1.2 equiv) portion-wise, ensuring the internal temperature remains low.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-12 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol spot is consumed.

-

Work-up: Quench the reaction by pouring the mixture into water. Transfer to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil is then purified by flash column chromatography on silica gel (typically using a gradient of ethyl acetate in hexanes) to yield the pure product.[8]

Chemical Reactivity & Key Transformations

The synthetic utility of this compound is defined by the selective transformation of its two functional groups.

Deprotection of the TBDMS Ether

The removal of the TBDMS group to liberate the primary alcohol is most effectively achieved using a fluoride ion source.

Causality of Experimental Choices:

-

Fluoride Source: The high affinity of the fluoride ion for silicon is the driving force for this reaction. The formation of the very strong Si-F bond (bond energy ~580 kJ/mol) makes this cleavage highly favorable.[2][7]

-

TBAF (Tetrabutylammonium fluoride): TBAF is the most common reagent as it is soluble in organic solvents like tetrahydrofuran (THF). It is, however, basic and can cause side reactions with base-sensitive substrates. For such cases, buffering with a mild acid like acetic acid is recommended.[2][9]

Experimental Workflow: TBDMS Deprotection

Caption: Workflow for the fluoride-mediated deprotection of the TBDMS ether.

Detailed Deprotection Protocol:

-

Setup: Dissolve the TBDMS-protected ester (1.0 equiv) in anhydrous THF.

-

Cleavage: To the stirred solution, add a 1.0 M solution of TBAF in THF (1.1-1.5 equiv) dropwise at room temperature.

-

Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 2-16 hours.[9]

-

Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[2][10]

Reduction of the Ethyl Ester

The ethyl ester can be reduced to the corresponding primary alcohol using a powerful hydride reducing agent like lithium aluminum hydride (LiAlH₄). The TBDMS ether is stable to these conditions.

Causality of Experimental Choices:

-

LiAlH₄: This is a strong, unselective reducing agent capable of reducing esters to primary alcohols. Weaker reagents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce esters.

-

Anhydrous Conditions: LiAlH₄ reacts violently with water and other protic solvents. The reaction must be carried out in an anhydrous ether solvent (e.g., THF, diethyl ether) under an inert atmosphere.

-

Inverse Addition at Low Temperature: To control the highly exothermic reaction, the LiAlH₄ solution is often added slowly to the ester solution at low temperature (inverse addition).[11]

Experimental Workflow: Ester Reduction

Caption: Workflow for the LiAlH₄ reduction of the ethyl ester.

Detailed Reduction Protocol:

-

Setup: To a flame-dried, three-neck flask under an inert atmosphere, add a solution of the ester (1.0 equiv) in anhydrous THF. Cool the flask to 0 °C.

-

Reduction: Slowly add a solution of LiAlH₄ (1.0 M in THF, ~1.5 equiv) via a syringe or addition funnel, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir until TLC analysis indicates full consumption of the starting material.

-

Work-up (Fieser Method): Cool the reaction back to 0 °C. For every 'x' grams of LiAlH₄ used, quench by sequentially and slowly adding:

-

'x' mL of water

-

'x' mL of 15% aqueous NaOH

-

'3x' mL of water

-

-

Purification: Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite, washing thoroughly with ethyl acetate. Dry the filtrate over Na₂SO₄, filter, and concentrate under reduced pressure to yield the desired protected diol.

Spectroscopic Characterization

Spectroscopic data is essential for confirming the identity and purity of this compound. Below are the expected characteristic signals.

| Spectroscopy | Expected Signals |

| ¹H NMR | δ (ppm): ~4.2 (q, 2H, -OCH₂ CH₃), ~4.1 (s, 2H, -OCH₂ CO-), ~1.2 (t, 3H, -OCH₂CH₃ ), ~0.9 (s, 9H, -SiC(CH₃ )₃), ~0.1 (s, 6H, -Si(CH₃ )₂) |

| ¹³C NMR | δ (ppm): ~170 (-C =O), ~62 (-OCH₂ CO-), ~60 (-OCH₂ CH₃), ~25 (-SiC (CH₃)₃), ~18 (-SiC(CH₃ )₃), ~14 (-OCH₂CH₃ ), ~ -5 (-Si(CH₃ )₂) |

| IR | ν (cm⁻¹): ~2950-2850 (C-H stretch), ~1750 (C=O ester stretch), ~1250 (Si-C stretch), ~1100 (C-O & Si-O stretch), ~840 (Si-C bend) |

| Mass Spec (EI) | m/z: Expected [M-C(CH₃)₃]⁺ at 161 (loss of tert-butyl group, often a major fragment for TBDMS ethers), [M-OCH₂CH₃]⁺ at 173 (loss of ethoxy group). The molecular ion [M]⁺ at 218 may be weak or absent. |

Safety & Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific, comprehensive safety data sheet (SDS) for this compound should always be consulted before use, the following guidelines are based on the known hazards of its constituent functional groups (ester, silyl ether) and related chemicals.[12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors.

-

Fire Safety: The compound has a flash point of 70.2 °C, indicating it is a combustible liquid.[3] Keep it away from heat, sparks, open flames, and other ignition sources.[12]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, which can cause vigorous reactions or decomposition.

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water. If irritation persists, seek medical attention.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, preferably in a refrigerator as recommended.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

This technical guide serves as a comprehensive resource for understanding and utilizing this compound. By appreciating the causality behind experimental choices and adhering to rigorous safety protocols, researchers can effectively leverage this versatile building block to advance their synthetic objectives.

References

- 1. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound|lookchem [lookchem.com]

- 4. Ethyl [(tert-butyldimethylsilyl)oxy]acetate | C10H22O3Si | CID 11183578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. ch.ic.ac.uk [ch.ic.ac.uk]

- 12. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

An In-depth Technical Guide to the Application of tert-Butyldimethylsilyl (TBS) Ethers as Protecting Groups for Alcohols in Complex Organic Synthesis

Abstract

In the landscape of modern organic synthesis, particularly within pharmaceutical and natural product research, the strategic use of protecting groups is a cornerstone of success. Among the myriad of options for the temporary masking of hydroxyl functionalities, silyl ethers have emerged as a dominant class due to their versatility, reliability, and tunable reactivity.[1][2][3] This guide provides a comprehensive technical overview of the tert-butyldimethylsilyl (TBS) ether, one of the most robust and widely utilized alcohol protecting groups. We will delve into the underlying principles of its application, from the mechanistic details of its installation and cleavage to field-proven experimental protocols. The stability profile of the TBS group will be critically examined, providing researchers with the predictive power to design complex synthetic routes with confidence. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding and practical application of this indispensable synthetic tool.

The Imperative for Hydroxyl Protection in Synthesis

The hydroxyl group is a ubiquitous functional group in a vast array of biologically active molecules and synthetic intermediates. Its inherent reactivity as both a nucleophile and a mild acid, however, can be a significant liability in multi-step synthetic sequences. Unprotected alcohols can interfere with a wide range of common transformations, including organometallic additions, strong base-mediated reactions, and certain oxidations or reductions.[4][5] Protecting groups serve as a form of "molecular painter's tape," temporarily masking the reactive hydroxyl group to allow for chemical modifications elsewhere in the molecule.[6] An ideal protecting group should be:

-

Easy to introduce in high yield under mild conditions.

-

Stable to a wide range of reaction conditions.

-

Easy to remove in high yield under specific and mild conditions that do not affect other functional groups.

The tert-butyldimethylsilyl (TBS) group excels in meeting these criteria, making it a workhorse in contemporary organic chemistry.[7]

The tert-Butyldimethylsilyl (TBS) Ether: A Profile

The TBS ether is a type of silyl ether, characterized by a silicon atom bonded to the alcohol's oxygen, a tert-butyl group, and two methyl groups.[3] The compound named in the topic, Ethyl 2-(tert-butyldimethylsilyloxy)acetate , is a prime example of a molecule containing a TBS-protected primary alcohol (derived from ethyl glycolate).[8][9][10][11] The substantial steric bulk of the tert-butyl group is the key determinant of the TBS ether's unique properties, rendering it approximately 10,000 times more stable to hydrolysis than the simpler trimethylsilyl (TMS) ether.[12] This enhanced stability allows TBS ethers to withstand a broader array of synthetic conditions, including chromatography.[13]

Comparative Stability of Common Silyl Ethers

The choice of silyl ether is a critical decision in synthetic planning, dictated by the required stability throughout a reaction sequence. The stability is primarily governed by the steric hindrance around the silicon atom.[14]

| Silyl Ether | Abbreviation | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |

| Trimethylsilyl | TMS | 1 | 1 |

| Triethylsilyl | TES | 64 | 10-100 |

| tert-Butyldimethylsilyl | TBS | 20,000 | ~20,000 |

| Triisopropylsilyl | TIPS | 700,000 | 100,000 |

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |

Data compiled from multiple sources. Rates are relative to TMS ether.[3][14]

As the data clearly indicates, the TIPS group is significantly more stable than TBS, making it suitable for protecting hydroxyl groups that must endure harsher conditions.[14][15] Conversely, the lower stability of TBS relative to TIPS allows for selective deprotection strategies in molecules bearing both types of silyl ethers.[13][14]

Methodologies for the Protection of Alcohols as TBS Ethers

The formation of a TBS ether, or silylation, involves the reaction of an alcohol with a silylating agent, typically in the presence of a base.

Standard Protocol: The Corey Conditions

The most reliable and widely adopted method for the introduction of the TBS group was developed by E.J. Corey.[6] This protocol utilizes tert-butyldimethylsilyl chloride (TBSCl) as the silylating agent and imidazole as a base in a polar aprotic solvent like dimethylformamide (DMF).[3][12][16]

Caption: Mechanistic pathway of TBS protection using imidazole.

Detailed Experimental Protocol: Selective Protection of a Primary Alcohol

[17] This protocol describes the selective silylation of a primary alcohol in the presence of more sterically hindered secondary or tertiary alcohols.

-

Preparation: To a solution of the diol (1.0 equivalent) in anhydrous DMF (0.5 M), add imidazole (2.5 equivalents). Stir the mixture under an inert atmosphere (e.g., Argon or Nitrogen) at room temperature until all solids dissolve.

-

Silylation: Add a solution of tert-butyldimethylsilyl chloride (TBSCl, 1.2 equivalents) in anhydrous DMF dropwise to the stirred mixture at 0 °C (ice bath).

-

Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure TBS-protected alcohol.

Silylation of Sterically Hindered Alcohols

For secondary or tertiary alcohols that react sluggishly with TBSCl, a more reactive silylating agent, tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf), is employed. [3][16]Due to its high reactivity, a non-nucleophilic hindered base such as 2,6-lutidine is used in a non-polar solvent like dichloromethane (DCM) to prevent side reactions. [3]

Deprotection of TBS Ethers

The removal of the TBS group is typically achieved under acidic conditions or, more commonly, with a source of fluoride ions. [2]

Fluoride-Mediated Deprotection

The exceptional strength of the Silicon-Fluoride (Si-F) bond (bond energy ~135 kcal/mol) is the thermodynamic driving force for this reaction. [5][6]Tetra-n-butylammonium fluoride (TBAF) is the most common reagent for this transformation due to its solubility in organic solvents like tetrahydrofuran (THF). [18][19] Mechanism of Fluoride-Mediated Cleavage: The fluoride ion acts as a potent nucleophile, attacking the silicon atom to form a transient, pentacoordinate silicon intermediate. [2][13][18]This hypervalent species is unstable and readily collapses, cleaving the Si-O bond to release the alkoxide, which is subsequently protonated during work-up to yield the free alcohol.

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. Silyl ether - Wikipedia [en.wikipedia.org]

- 4. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound|lookchem [lookchem.com]

- 9. Cas 67226-78-2,Ethyl [(tert-Butyldimethylsilyl)oxy]acetate | lookchem [lookchem.com]

- 10. Ethyl [(tert-butyldimethylsilyl)oxy]acetate | C10H22O3Si | CID 11183578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Ethyl [(tert-Butyldimethylsilyl)oxy]acetate [myskinrecipes.com]

- 12. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 13. total-synthesis.com [total-synthesis.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Silyl Groups - Gelest [technical.gelest.com]

- 16. TBS Protection - Common Conditions [commonorganicchemistry.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. fiveable.me [fiveable.me]

- 19. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Imperative of the TBDMS Group in Ethyl 2-(tert-butyldimethylsilyloxy)acetate: A Technical Guide for Synthetic Chemists

In the intricate landscape of modern organic synthesis, particularly within the demanding realms of pharmaceutical and natural product development, the judicious selection and implementation of protecting groups are paramount to achieving synthetic efficiency and success. Among the arsenal of available protecting groups for hydroxyl functionalities, the tert-butyldimethylsilyl (TBDMS) group has emerged as a workhorse due to its robust nature and predictable reactivity. This guide provides an in-depth technical analysis of the pivotal role of the TBDMS group in "Ethyl 2-(tert-butyldimethylsilyloxy)acetate," a versatile building block in synthetic chemistry. We will delve into the causality behind its use, its impact on the molecule's reactivity, and provide field-proven protocols for its application and removal, thereby offering a comprehensive resource for researchers, scientists, and drug development professionals.

The TBDMS Group: A Guardian of Reactivity

At its core, the tert-butyldimethylsilyl group in this compound serves as a sterically hindered and electronically neutral shield for the hydroxyl group of ethyl glycolate.[1] This "protection" is a strategic maneuver that temporarily masks the reactive proton of the hydroxyl group, preventing it from engaging in undesired side reactions during subsequent synthetic transformations.[2][3]

The decision to employ the TBDMS group over other silyl ethers, such as the trimethylsilyl (TMS) group, is a calculated one, rooted in a deep understanding of reaction kinetics and steric effects. The bulky tert-butyl group, in conjunction with the two methyl groups on the silicon atom, creates a significant steric impediment around the silicon-oxygen bond.[2][4] This steric hindrance is the primary reason for the enhanced stability of TBDMS ethers compared to their TMS counterparts, making them approximately 10,000 times more stable towards hydrolysis.[4] This superior stability allows for a broader range of reaction conditions to be employed in subsequent synthetic steps without premature cleavage of the protecting group.[4][5]

Key Physicochemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C10H22O3Si | [6][7] |

| Molecular Weight | 218.36 g/mol | [7] |

| Boiling Point | 215.8 °C at 760 mmHg | [6] |

| Density | 0.912 g/cm³ | [6] |

| Solubility | Soluble in acetone, chloroform, dichloromethane, ethyl acetate, methanol | [6] |

Strategic Implementation: The Synthesis of this compound

The introduction of the TBDMS group onto ethyl glycolate is a well-established and highly efficient process. The most common and reliable method involves the reaction of ethyl 2-hydroxyacetate with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a suitable base, typically imidazole, in an aprotic solvent such as dimethylformamide (DMF).[8][9]

Experimental Protocol: Silylation of Ethyl Glycolate

Materials:

-

Ethyl 2-hydroxyacetate

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Imidazole

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a solution of ethyl 2-hydroxyacetate (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF, add a solution of TBDMS-Cl (1.2 eq) in anhydrous DMF dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x volumes).

-

Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution and brine to remove residual DMF and imidazole.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Mechanism of Silylation

The reaction proceeds via a nucleophilic attack of the alcohol's oxygen on the electrophilic silicon atom of TBDMS-Cl. Imidazole plays a dual role: it acts as a base to deprotonate the alcohol, increasing its nucleophilicity, and also as a nucleophilic catalyst to form a highly reactive silyl-imidazolium intermediate.

Caption: Silylation of an alcohol using TBDMS-Cl and imidazole.

The TBDMS Group in Action: Enabling Selective Transformations

With the hydroxyl group effectively masked, this compound becomes a versatile synthon, ready to participate in a variety of chemical transformations where a free hydroxyl group would interfere. The ester functionality, for instance, can be selectively reduced or converted to an amide without affecting the protected alcohol.[1]

A particularly important application lies in its use as a precursor to silyl enol ethers, which are powerful nucleophiles in carbon-carbon bond-forming reactions such as Mukaiyama aldol additions and Michael reactions.[10][11][12] The TBDMS group's stability is crucial in these reactions, which often employ Lewis acids that could otherwise cleave a less robust protecting group.

Furthermore, this compound has been utilized in the synthesis of more complex molecules, including α-ketoesters and β-carbolines, which are important scaffolds in medicinal chemistry.[13]

The Liberation: Selective Deprotection of the TBDMS Group

The true elegance of a protecting group lies not only in its stability but also in the ease and selectivity of its removal. The TBDMS group excels in this regard, offering a range of deprotection methods that can be tailored to the specific needs of a synthetic sequence.

The most common and highly selective method for cleaving TBDMS ethers is through the use of a fluoride ion source, such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).[8][14] The high affinity of silicon for fluoride drives this reaction, leading to the formation of a strong silicon-fluoride bond and the liberation of the alcohol.[8]

Experimental Protocol: Desilylation using TBAF

Materials:

-

This compound

-

Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether or Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the TBDMS-protected compound (1.0 eq) in anhydrous THF at room temperature under an inert atmosphere.

-

Add the TBAF solution (1.1 eq) dropwise to the stirred solution.

-

Stir the reaction for 1-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether or ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting alcohol by flash column chromatography if necessary.

Alternative Deprotection Methods

While TBAF is the most common reagent, other conditions can be employed for TBDMS deprotection, offering orthogonality with other protecting groups.[15] These include:

-

Acidic Conditions: TBDMS ethers are relatively sensitive to acid and can be cleaved with reagents like acetic acid in THF/water or catalytic amounts of acetyl chloride in methanol.[8][16] However, this method is less selective if other acid-labile groups are present.[5]

-

Lewis Acids: Certain Lewis acids, such as Bi(OTf)3, can catalyze the deprotection of TBDMS ethers.[17]

-

Other Fluoride Sources: Reagents like KHF2 in methanol can also be used for deprotection.[8]

Caption: Deprotection pathways for the TBDMS group.

Conclusion: A Strategically Indispensable Tool

References

-

Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]

- Ochida, A., et al. (2005). One-Pot Bi(OTf)3-Catalyzed Oxidative Deprotection of tert-Butyldimethyl Silyl Ethers. Synlett, 2005(1), 89-92.

- Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert-butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry - Section B, 45B(1), 322-324.

- Tan, Z. P., Wang, L., & Wang, J. B. (2000). Deprotection of t-Butyldimethylsiloxy (TBDMS) Protecting Group with Catalytic Copper (II) Chloride Dihydrate. Chinese Chemical Letters, 11(9), 753-756.

-

Fiveable. Tert-butyldimethylsilyl chloride Definition. [Link]

- Reddy, C. R., et al. (2007). Chemoselective Deprotection of Triethylsilyl Ethers. Letters in Organic Chemistry, 4(1), 15-18.

-

Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

-

LookChem. This compound. [Link]

- Lee, C.-H., et al. (2011). Catalytic Formation of Silyl Enol Ethers and Its Applications for Aldol-Type Condensation and Aminomethylation Reactions.

-

Chemistry LibreTexts. (2024). 17.8: Protection of Alcohols. [Link]

-

Wikipedia. Silyl enol ether. [Link]

-

Reddit. (2013). Stability of OTBS in TFA/DCM. [Link]

-

Organic Syntheses. Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. [Link]

-

Applied Chemical Engineering. (2019). Selective deprotection of strategy for TBS ether under mild condition. [Link]

-

Wikipedia. Silyl ether. [Link]

- Khan, A. T., & Mondal, E. (2003). A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl (TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol. Synlett, 2003(5), 694-698.

- Zhang, Z., et al. (2024).

-

ResearchGate. (2025). A Mild, Efficient and Selective Cleavage of Aryl tert-Butyldimethysilyl Ethers Using KOH in Ethanol. [Link]

- Zianna, M., et al. (2018). HIGHLIGHT Acetaldehyde Silyl Enol Ethers in Enantioselective Mukaiyama Aldol Reactions – Enzyme-Like Catalysis in Action. CHIMIA International Journal for Chemistry, 72(11), 819-823.

-

ResearchGate. (2025). Synthesis and hydrolytic stability of tert-Butoxydimethylsilyl enol ethers. [Link]

-

LookChem. Cas 67226-78-2,Ethyl [(tert-Butyldimethylsilyl)oxy]acetate. [Link]

-

UT Southwestern Medical Center. Alcohol Protecting Groups. [Link]

-

Organic Chemistry Portal. Silyl enol ether synthesis by silylation. [Link]

-

Reddit. (2017). Silyl protecting group lability. [Link]

-

Khan Academy. Protection of alcohols. [Link]

-

PubChem. Ethyl [(tert-butyldimethylsilyl)oxy]acetate. [Link]

-

MySkinRecipes. Ethyl [(tert-Butyldimethylsilyl)oxy]acetate. [Link]

-

UT Southwestern Medical Center. Protecting Groups in Organic Synthesis. [Link]

-

ResearchGate. (2025). Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. [Link]

-

ChemBK. Ethyl (S)-(-)-2-(Tert-Butyldimethylsilyloxy)Propionate. [Link]

-

Cheméo. Chemical Properties of Ethyl (trimethylsilyl)acetate (CAS 4071-88-9). [Link]

-

PrepChem.com. Synthesis of 2-[2-(tert-butyldimethylsilyloxy)ethyl]cyclohexanone. [Link]

Sources

- 1. Ethyl [(tert-Butyldimethylsilyl)oxy]acetate [myskinrecipes.com]

- 2. fiveable.me [fiveable.me]

- 3. Khan Academy [khanacademy.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. reddit.com [reddit.com]

- 6. This compound|lookchem [lookchem.com]

- 7. Ethyl [(tert-butyldimethylsilyl)oxy]acetate | C10H22O3Si | CID 11183578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 9. prepchem.com [prepchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Silyl enol ether - Wikipedia [en.wikipedia.org]

- 12. research.unipd.it [research.unipd.it]

- 13. Ethyl 2-[(tert-butyldimethylsilyl)oxy]-2-(diethoxyphosphoryl)acetate - Enamine [enamine.net]

- 14. uwindsor.ca [uwindsor.ca]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 17. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

"Ethyl 2-(tert-butyldimethylsilyloxy)acetate" stability and reactivity

An In-depth Technical Guide to the Stability and Reactivity of Ethyl 2-(tert-butyldimethylsilyloxy)acetate

Introduction

This compound, hereafter referred to as TBS-glycolate ethyl ester, is a versatile bifunctional reagent widely employed in modern organic synthesis.[1][2][3] Its structure incorporates a sterically hindered silyl ether, which serves as a robust protecting group for a primary alcohol, and an ethyl ester moiety that provides a handle for a variety of carbon-carbon bond-forming reactions. This unique combination makes it an invaluable building block for the synthesis of complex molecules, particularly in the pharmaceutical and natural products sectors where precise control of reactivity and stereochemistry is paramount.[4]

This guide provides a comprehensive overview of the stability and reactivity of TBS-glycolate ethyl ester, offering field-proven insights into its handling, reaction conditions, and strategic applications. The discussion is grounded in established chemical principles and supported by authoritative references to guide researchers in leveraging this reagent to its full potential.

Table 1: Core Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 67226-78-2 | [1][5][6] |

| Molecular Formula | C₁₀H₂₂O₃Si | [1][5][6] |

| Molecular Weight | 218.37 g/mol | [5][6] |

| Appearance | Colorless Oil | [2] |

| Boiling Point | 215.8°C at 760 mmHg | [1] |

| Density | 0.912 g/cm³ | [1][2] |

| Flash Point | 70.2°C | [1][2] |

| Solubility | Acetone, Chloroform, Dichloromethane, Ethyl Acetate, Methanol | [1][2] |

| Storage | Refrigerator, under inert atmosphere | [1][4] |

Molecular Structure and Strategic Features

The utility of TBS-glycolate ethyl ester stems directly from the orthogonal nature of its two primary functional groups: the tert-butyldimethylsilyl (TBS) ether and the ethyl ester.

Caption: Molecular structure of this compound.

-

The tert-Butyldimethylsilyl (TBS) Ether: This group serves as a robust protecting agent for the hydroxyl functionality of ethyl glycolate.[4] Its large steric bulk, conferred by the tert-butyl group, provides significant kinetic stability, shielding the oxygen atom from a wide range of reagents and reaction conditions. This stability is the cornerstone of its utility, allowing chemists to perform transformations on other parts of a molecule without affecting the protected alcohol.[7]

-

The Ethyl Ester Moiety: The ester group is the primary site of reactivity. The α-protons (adjacent to the carbonyl) are acidic and can be selectively removed by a strong, non-nucleophilic base to generate a nucleophilic enolate. This enolate is the key intermediate for a host of powerful C-C bond-forming reactions. Furthermore, the ester itself can undergo transformations such as reduction or amidation.[4]

Stability Profile: A Guide to Handling and Compatibility

Understanding the stability envelope of TBS-glycolate ethyl ester is critical for successful experimental design and execution.

-

pH & Reagent Stability:

-

Acidic Conditions: The Si-O bond is labile under acidic conditions.[7] The rate of cleavage is dependent on the strength of the acid, the solvent, and the temperature. While mild acids may be tolerated for short periods, strong protic or Lewis acids will readily cleave the TBS group, liberating the free hydroxyl. This sensitivity dictates that reactions should ideally be conducted under neutral or basic conditions if the TBS group is to be retained.

-

Basic Conditions: The TBS ether is exceptionally stable to a wide range of non-nucleophilic basic conditions, a key advantage over many other alcohol protecting groups.[7] This allows for the use of strong bases like lithium diisopropylamide (LDA) for enolate formation without compromising the silyl ether. However, it is important to note that the ethyl ester moiety is susceptible to hydrolysis (saponification) under strong aqueous basic conditions (e.g., NaOH, KOH).

-

Fluoride Ions: The silicon-fluorine bond is exceptionally strong, making fluoride ions (e.g., from tetrabutylammonium fluoride, TBAF) the reagent of choice for selective and mild cleavage of silyl ethers.[4]

-

Oxidizing/Reducing Agents: The molecule is generally compatible with a variety of common oxidizing and reducing agents, provided they are not used under strongly acidic conditions.

-

-

Thermal Stability: The compound is sufficiently volatile and stable to be purified by distillation under reduced pressure, with a reported boiling point of 215.8°C at atmospheric pressure.[1] It is stable under typical reaction temperatures used in organic synthesis (from -78°C to reflux in common solvents).

-

Storage and Handling: For long-term stability, TBS-glycolate ethyl ester should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a refrigerator.[1][8] Due to the sensitivity of the Si-O bond to moisture, particularly in the presence of trace acidity, anhydrous conditions are recommended for both storage and reactions.[9][10] Standard laboratory safety protocols, including use in a well-ventilated area and wearing appropriate personal protective equipment, should be followed.[11][12]

Reactivity and Synthetic Applications

The synthetic utility of TBS-glycolate ethyl ester is primarily centered on two distinct modes of reactivity: cleavage of the protecting group and reactions involving the enolate derived from the ester.

Deprotection: Unmasking the Hydroxyl Group

The removal of the TBS group is a frequent and crucial step in a synthetic sequence, revealing the primary alcohol for subsequent transformations. The choice of deprotection agent is dictated by the presence of other functional groups in the molecule.

Table 2: Common Methods for TBS Ether Deprotection

| Reagent/System | Typical Conditions | Mechanism/Notes | Selectivity & Compatibility | Reference |

| TBAF (Tetrabutylammonium fluoride) | THF, 0°C to RT | Fluoride-mediated cleavage. The standard, highly reliable method. | High selectivity for silyl ethers. Compatible with most other functional groups. | [4] |

| HF-Pyridine | THF or CH₃CN | Acid-catalyzed cleavage by HF. | Highly effective but corrosive. Can affect acid-sensitive groups. | |

| Acetyl Chloride (catalytic) | Dry Methanol | In situ generation of HCl. | Mild and efficient. Tolerates various other protecting groups.[13] | [13] |

| TiCl₄-Lewis Base Complexes | CH₂Cl₂, 30°C | Lewis acid-assisted cleavage. | Efficient and practical method.[7] | [7] |

| SnCl₂ | Ethanol or solvent-free (microwave) | Lewis acid-assisted cleavage. | Uses an inexpensive and stable reagent. |

-

Setup: Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 0.1 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Reagent Addition: Add a 1.0 M solution of TBAF in THF (1.1 eq) dropwise to the stirred solution.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

-

Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude ethyl glycolate can be purified by silica gel column chromatography.

Enolate Chemistry: Carbon-Carbon Bond Formation

The true power of TBS-glycolate ethyl ester lies in its ability to act as a nucleophilic acetate enolate equivalent. Treatment with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) quantitatively generates the lithium enolate, which can then be intercepted by various electrophiles.[14][15][16]

Caption: Workflow for enolate generation and reaction.

The enolate undergoes efficient SN2 alkylation with primary and methyl halides, providing a direct route to α-substituted glycolic acid derivatives.[16][17] This reaction is a cornerstone of synthetic strategy, enabling the extension of the carbon skeleton.

-

Causality in Reagent Choice: The use of LDA is critical. Weaker bases like alkoxides would only establish a small equilibrium concentration of the enolate, leading to competing side reactions like self-condensation. LDA's bulk prevents it from acting as a nucleophile, and its strength ensures irreversible and complete deprotonation, providing a clean solution of the enolate ready for reaction.[14][18] Secondary and tertiary halides are unsuitable as they primarily lead to E2 elimination products.[15][16]

-

LDA Preparation (or use commercial): In a flame-dried, three-neck flask under argon, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool to -78°C (acetone/dry ice bath). Add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes.

-

Enolate Formation: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78°C. Stir for 1 hour to ensure complete enolate formation.

-

Alkylation: Add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise to the enolate solution at -78°C. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the product with diethyl ether (3x).

-